molecular formula C29H42O18 B220280 Tangshenoside I CAS No. 117278-74-7

Tangshenoside I

Cat. No.: B220280
CAS No.: 117278-74-7
M. Wt: 678.6 g/mol
InChI Key: ABKPQICIFGNRAA-FPFGLZQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tangshenoside I is a chemical compound isolated from the roots of Codonopsis pilosula, a plant commonly used in traditional Chinese medicine. It is considered a syringin molecule bound to meglutol glucoside . This compound is known for its various pharmacological properties and has been the subject of numerous scientific studies.

Mechanism of Action

Tangshenoside I exhibits weak α-glucosidase inhibitory activities in vitro with an IC50 of 1.4 mM . It has also been found to significantly inhibit bacterial neuraminidase activity in a dose-dependent manner .

Safety and Hazards

Tangshenoside I is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed and poses a risk of serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and harm to unborn children .

Future Directions

While Tangshenoside I has been identified and tested for certain activities, there are still few reports on its pharmacological effects . More research is needed to fully understand its potential uses and benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Tangshenoside I involves the extraction from the roots of Codonopsis pilosula. The extraction process typically includes the use of solvents such as ethanol or methanol to isolate the compound. High-performance liquid chromatography (HPLC) is often employed to purify this compound from the crude extract .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The roots of Codonopsis pilosula are harvested, dried, and then subjected to solvent extraction. The extract is then purified using HPLC to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Tangshenoside I undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Various nucleophiles can be used to substitute functional groups in this compound under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.

Comparison with Similar Compounds

Tangshenoside I is unique due to its specific molecular structure and pharmacological properties. Similar compounds include:

These compounds share some similarities in their biological activities but differ in their molecular structures and specific effects.

Properties

CAS No.

117278-74-7

Molecular Formula

C29H42O18

Molecular Weight

678.6 g/mol

IUPAC Name

(3S)-5-[(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid

InChI

InChI=1S/C29H42O18/c1-29(9-18(32)33,47-28-25(40)23(38)21(36)17(12-31)45-28)10-19(34)43-6-4-5-13-7-14(41-2)26(15(8-13)42-3)46-27-24(39)22(37)20(35)16(11-30)44-27/h4-5,7-8,16-17,20-25,27-28,30-31,35-40H,6,9-12H2,1-3H3,(H,32,33)/b5-4+/t16-,17-,20-,21-,22+,23+,24-,25-,27+,28+,29+/m1/s1

InChI Key

ABKPQICIFGNRAA-FPFGLZQYSA-N

Isomeric SMILES

C[C@](CC(=O)O)(CC(=O)OC/C=C/C1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

SMILES

CC(CC(=O)O)(CC(=O)OCC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC)OC3C(C(C(C(O3)CO)O)O)O

Canonical SMILES

CC(CC(=O)O)(CC(=O)OCC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC)OC3C(C(C(C(O3)CO)O)O)O

Synonyms

tangshenoside I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.